3-Deazaneplanocin
Overview
Description
3-Deazaneplanocin A is a compound known for its role as a global histone methylation inhibitor. It selectively inhibits the trimethylation of lysine 27 on histone H3 and lysine 20 on histone H4. This compound has garnered significant attention for its potential in reactivating silenced genes in cancer cells, making it a promising candidate for cancer therapy .
Mechanism of Action
Target of Action
The primary targets of 3-Deazaneplanocin A are S-adenosylhomocysteine hydrolase (SAHH) and histone methyltransferase EZH2 . SAHH is an enzyme involved in the metabolism of methionine, while EZH2 is a histone methyltransferase that trimethylates lysine 27 on histone H3 (H3K27me3), a marker for gene silencing .
Mode of Action
This compound A acts as both a SAHH synthesis inhibitor and a histone methyltransferase EZH2 inhibitor . By inhibiting SAHH, it disrupts the metabolism of methionine. On the other hand, by inhibiting EZH2, it prevents the trimethylation of H3K27, thereby disrupting gene silencing .
Biochemical Pathways
The inhibition of SAHH and EZH2 by this compound A affects several biochemical pathways. It leads to the global inhibition of histone methyltransferases (HMTs) , including EZH2 . This action results in the reactivation of tumor suppressor genes (TSGs) and the inhibition of growth of malignant cells .
Pharmacokinetics
The pharmacokinetics of this compound A has been studied in mice. After a single intravenous dose, the plasma concentration versus time data for this compound A was best approximated by a two-compartment open model with first-order elimination. The elimination half-life was 12.8 minutes, and the area-under curve (AUC) was 3.38 μg.min.ml^-1 .
Result of Action
This compound A induces robust apoptosis in cancer cell lines, including acute myeloid leukemia (AML) cells . It also targets CD34+ CD38- leukemia stem cell (LSC)–enriched subpopulations . Furthermore, it has been shown to suppress cisplatin-induced tubular epithelial cell apoptosis and acute kidney injury via an E-cadherin-dependent mechanism .
Action Environment
The action of this compound A can be influenced by environmental factors. Moreover, the presence of labeled conversion products in the blood confirms that this drug is metabolized in vivo .
Biochemical Analysis
Biochemical Properties
3-Deazaneplanocin A inhibits S-adenosylhomocysteine hydrolase (SAHH) and histone methyltransferase (HMT) . It disrupts polycomb-repressive complex 2 (PRC2), leading to apoptosis in cancer cells, including acute myeloid leukemia (AML) .
Cellular Effects
This compound A induces robust apoptosis in AML cell lines, primary cells, and targets CD34 + CD38 − leukemia stem cell (LSC)–enriched subpopulations . It also reduces cell survival and increases apoptosis in chondrosarcomas .
Molecular Mechanism
This compound A disrupts PRC2, either by DZNep treatment or EZH2 knockdown, reactivates TXNIP, inhibits thioredoxin activity, and increases reactive oxygen species (ROS), leading to apoptosis . It also enhances AP-2γ expression by stabilizing TFAP2C mRNA, promoting CYP19A1 upregulation .
Temporal Effects in Laboratory Settings
In vitro and in vivo experiments have shown that an optimized this compound A/cisplatin combination reduces chondrosarcoma viability and induces apoptosis more effectively than each of the drugs alone .
Dosage Effects in Animal Models
Preclinical studies in animal models with cancer indicated that the specific EZH2 inhibitors required a longer duration of treatment than this compound A to exhibit significant antineoplastic activity .
Metabolic Pathways
This compound A is commonly used to reduce lysine methylation. It inhibits S-adenosylhomocysteine hydrolase (AHCY), preventing the conversion of S-adenosylhomocysteine (SAH) into L-homocysteine .
Transport and Distribution
The pharmacokinetics of this compound A was investigated in female BALB/c mice. Animals were given a single intravenous dose of this compound A, and blood and selected tissues were collected at various intervals thereafter for up to 72 h .
Subcellular Localization
Controlled subcellular localization of AHCY is believed to facilitate local transmethylation reactions, by removing excess of SAH. Accordingly, AHCY is recruited to chromatin during replication and active transcription, correlating with increasing demands for DNA, RNA, and histone methylation .
Preparation Methods
3-Deazaneplanocin A can be synthesized through various synthetic routes. One common method involves the reaction of cyclopentenone with adenine derivatives under specific conditions. The reaction typically requires a catalyst and proceeds through a series of steps including cyclization and reduction . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-Deazaneplanocin A undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Deazaneplanocin A has a wide range of scientific research applications:
Chemistry: It is used as a tool to study histone methylation and its effects on gene expression.
Biology: Researchers use it to investigate the role of histone modifications in various biological processes.
Medicine: It has shown potential as an epigenetic therapeutic agent for the treatment of cancer and other diseases.
Comparison with Similar Compounds
3-Deazaneplanocin A is unique in its ability to selectively inhibit specific histone methylation marks. Similar compounds include:
Sinefungin: Another histone methylation inhibitor with similar effects on histone modifications.
Adenosine dialdehyde: Exhibits similar inhibitory effects on histone methylation but through different pathways.
These compounds share some similarities in their mechanisms of action but differ in their specific targets and pathways, highlighting the uniqueness of this compound A.
Properties
IUPAC Name |
(1S,2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19/h1-3,5,8,10-11,17-19H,4H2,(H2,13,14)/t8-,10-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKHWTRUYNAGFG-IEBDPFPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C2=C1N(C=N2)[C@@H]3C=C([C@H]([C@H]3O)O)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30144562 | |
Record name | 3-Deazaneplanocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30144562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102052-95-9 | |
Record name | 3-Deazaneplanocin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102052-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Deazaneplanocin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102052959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Deazaneplanocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30144562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 102052-95-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-DEAZANEPLANOCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/544SH4020S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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